molecular formula C18H16N2O3 B5865806 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide

Katalognummer B5865806
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: GFNPTHMHJCSMEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethyl-N-phenylacetamide is a chemical compound that has been the focus of scientific research in recent years. This compound is commonly referred to as EPI-001 and has shown promising potential as a therapeutic agent for the treatment of cancer.

Wirkmechanismus

The mechanism of action of EPI-001 involves its ability to bind to specific receptors in cancer cells. EPI-001 has been shown to bind to the androgen receptor and the estrogen receptor, which are both involved in the growth and proliferation of cancer cells. By binding to these receptors, EPI-001 is able to inhibit their activity, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
EPI-001 has been shown to have several biochemical and physiological effects. One study found that EPI-001 was able to inhibit the activity of the androgen receptor, which led to the inhibition of prostate cancer cell growth. Another study found that EPI-001 was able to inhibit the activity of the estrogen receptor, which led to the inhibition of breast cancer cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using EPI-001 in lab experiments is its ability to selectively target specific receptors in cancer cells. This allows researchers to study the effects of inhibiting these receptors on cancer cell growth. One limitation of using EPI-001 in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for use in experiments.

Zukünftige Richtungen

There are several future directions for research involving EPI-001. One direction is to study the effects of EPI-001 on other types of cancer cells, such as lung cancer and colon cancer. Another direction is to study the potential of EPI-001 as a therapeutic agent for the treatment of cancer in animal models. Additionally, research could be conducted to optimize the synthesis method for EPI-001, making it easier to obtain for use in experiments.

Synthesemethoden

The synthesis of EPI-001 is a complex process that involves several steps. The initial step involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde to form a nitrostyrene intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of the amine with phenylacetyl chloride to form EPI-001.

Wissenschaftliche Forschungsanwendungen

EPI-001 has been the subject of several scientific studies due to its potential as a therapeutic agent for the treatment of cancer. One study found that EPI-001 was able to inhibit the growth of prostate cancer cells by targeting the androgen receptor. Another study found that EPI-001 was able to inhibit the growth of breast cancer cells by targeting the estrogen receptor.

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-17(22)14-10-6-7-11-15(14)18(20)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNPTHMHJCSMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.